REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][N:12]([CH3:17])[CH2:13][CH2:14][CH2:15][NH2:16].C(=O)([O-])[O-].[K+].[K+].C(N(CCOCCOC)CCOCCOC)COCCOC>>[CH3:11][N:12]([CH3:17])[CH2:13][CH2:14][CH2:15][NH:16][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
CN(CCCN)C
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(COCCOC)N(CCOCCOC)CCOCCOC
|
Name
|
ice
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The heterogenous mixture was heated at 90° for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to precipitate out the yellow product in 85% yield (9.5 g, 43 mmol)
|
Name
|
|
Type
|
|
Smiles
|
CN(CCCNC1=CC=C(C=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |